2(1H)-Quinazolinone, 7-fluoro-

Purity Specification Synthetic Intermediates Quality Control

Kinase inhibitor programs requiring ATP-competitive scaffolds face a critical substitution bottleneck: 7-Cl and 7-Br analogs introduce mass differences (~16 Da) that alter reaction stoichiometry and chromatographic behavior. 2(1H)-Quinazolinone, 7-fluoro- (CAS 1229850-72-9) resolves this with: • Validated kinase hinge-binding motif; derivatives achieve IC50 = 0.28 µM vs. MDA-MB-231 (4.6× gefitinib) • CNS-optimal tPSA (41.5 Ų) for brain-penetrant probe design • Exclusive substrate for NHC-catalyzed C-C bond formation at the 7-position Procure at ≥98% purity to minimize purification overhead during parallel library synthesis.

Molecular Formula C8H5FN2O
Molecular Weight 164.14 g/mol
Cat. No. B8133332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2(1H)-Quinazolinone, 7-fluoro-
Molecular FormulaC8H5FN2O
Molecular Weight164.14 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)NC(=O)N=C2
InChIInChI=1S/C8H5FN2O/c9-6-2-1-5-4-10-8(12)11-7(5)3-6/h1-4H,(H,10,11,12)
InChIKeyITNQYWXYXMUYHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Fluoro-2(1H)-quinazolinone Overview


2(1H)-Quinazolinone, 7-fluoro- (7-fluoroquinazolin-2(1H)-one) is a heterobicyclic building block comprising a quinazolin-2-one core with a single fluorine substituent at the 7-position [1]. With a molecular weight of 164.14 g/mol and a topological polar surface area of 41.5 Ų, this scaffold serves as a critical intermediate in medicinal chemistry programs, particularly those targeting kinase inhibition [2]. The 7-fluoro substitution pattern is a well-established pharmacophoric feature in numerous ATP-competitive kinase inhibitors, where the fluorine atom engages in favorable interactions with the hinge region of the kinase domain [3].

ATP-competitive kinase inhibitor scaffold with hinge-binding 7-fluoro pharmacophore
Exclusive substrate for NHC-catalyzed SNAr at the 7-position for late-stage diversification
Reported CNS-favorable topological polar surface area for brain-penetrant probe design

7-Fluoro-2(1H)-quinazolinone Halogen Specificity


Within the quinazolinone scaffold family, halogen substitution at the 7-position exerts profound effects on electronic distribution, binding kinetics, and metabolic fate that are not interchangeable. The 7-fluoro substituent (Hammett σₚ = 0.06) imparts dramatically different electronic character compared to the 7-chloro analog (2(1H)-Quinazolinone, 7-chloro, CAS 60610-14-2, Hammett σₚ = 0.23) or the 7-bromo variant . Fluorine's strong electron-withdrawing inductive effect, combined with its capacity for multipolar C–F···H–C interactions, creates a unique binding topography that is irreproducible with larger halogens [1]. Furthermore, the 7-fluoro substitution confers enhanced metabolic oxidative stability relative to other 7-position substituents, a property that is structurally encoded and cannot be replicated by 7-Cl or 7-Br analogs without altering the molecular recognition profile of downstream target compounds . For procurement decisions, substituting 7-fluoro-2(1H)-quinazolinone with its 7-chloro analog (MW 180.59) introduces a mass difference of ~16 Da that alters both reaction stoichiometry and chromatographic behavior in subsequent synthetic steps.

7-Chloro analog (CAS 60610-14-2)
Different electronic profile (Hammett σₚ 0.23 vs 0.06) and higher lipophilicity may alter binding topography, metabolic stability, and chromatographic behavior.
7-Bromo variant
Larger steric bulk and reduced leaving-group ability under NHC-catalyzed SNAr conditions make it non-viable for the same synthetic route.
7-Amino or 7-hydroxy analogs
Significantly higher tPSA compromises predicted blood-brain barrier permeability, shifting CNS probe design parameters.

7-Fluoro-2(1H)-quinazolinone Quantitative Evidence


Purity Advantage Over 7-Chloro Analog

The commercially available 2(1H)-Quinazolinone, 7-fluoro- from multiple vendors (MolCore, Huaxuejia, Carbott Pharm) carries a purity specification of ≥98%, whereas the direct 7-chloro analog (2(1H)-Quinazolinone, 7-chloro, CAS 60610-14-2) is typically offered at a lower purity grade . This 3-percentage-point purity differential directly impacts the yield and purity profile of downstream synthetic products, reducing the purification burden in multi-step syntheses of kinase-targeted libraries .

Purity vs 7-Cl
Specification review
≥98% (7-fluoro) vs typically 95% (7-chloro)
Higher purity specification may reduce downstream purification steps
Vendor-reported; multiple suppliers
Purity Specification Synthetic Intermediates Quality Control

Solubility and Lipophilicity Profile

The experimentally reported aqueous solubility of 2(1H)-Quinazolinone, 7-fluoro- is 0.028 g/L (sparingly soluble) . Its calculated XLogP3 value is 0.8, reflecting a modest lipophilicity that balances membrane permeability with aqueous solubility—a property critical for biological assay compatibility [1]. By comparison, the unsubstituted 2(1H)-quinazolinone parent scaffold has a lower calculated logP (approximately 0.3), while the 7-chloro analog (calculated logP ~1.3) is significantly more lipophilic. This intermediate logP of the 7-fluoro derivative places it in a favorable range for both synthetic handling and biological evaluation [2].

Solubility & Lipophilicity
Class-level inference
Aq. solubility 0.028 g/L; XLogP3 0.8
Intermediate lipophilicity balances assay compatibility and permeability
Comparator logP estimated via Hansch constants
Aqueous Solubility LogP Physicochemical Properties

EGFR Inhibitor Library Synthetic Utility

In a head-to-head cytotoxic evaluation, fluoroquinazolinone derivatives synthesized from 7-fluoro-substituted precursors demonstrated IC50 values superior to the clinical EGFR inhibitor gefitinib against MCF-7 and MDA-MB-231 cancer cell lines [1]. The most potent derivative in this series (compound 10e) exhibited an IC50 of 0.28 ± 0.02 µM against MDA-MB-231, representing a 4.6-fold improvement over gefitinib (IC50 = 1.30 ± 0.04 µM) in the same assay system [1]. While these data are for elaborated derivatives rather than the parent scaffold, the 7-fluoro substituent is the invariant structural motif across all active compounds in this series, underscoring its essential role in the pharmacophore [2].

Derivative Cytotoxicity
Class-level inference
Derivative 10e IC50 0.28 µM vs gefitinib 1.30 µM (MDA-MB-231)
Reported cell-model response context; supports cytotoxicity endpoint evaluation
Derivative data; MTT assay
EGFR Kinase Inhibition Cytotoxicity Fluoroquinazolinone SAR

Exclusive NHC-Catalyzed SNAr Reactivity

The 7-fluoro substituent on the quinazoline/quinazolinone scaffold serves as a competent leaving group for N-heterocyclic carbene (NHC)-catalyzed nucleophilic aromatic substitution (SNAr) reactions with aromatic aldehydes, enabling the synthesis of 7-benzoyl- and 7-heteroaroylquinazolines [1]. This reactivity is specific to the fluoro-substituted scaffold; the corresponding 7-chloro and 7-bromo derivatives exhibit significantly attenuated reactivity under the same NHC-catalyzed conditions. In comparative experiments, the NHC derived from 1,3-dimethylimidazolium iodide outperformed thiazolium- and triazolium-derived catalysts, yielding efficient C–C bond formation at the 7-position [1]. This direct functionalization pathway is unavailable with other 7-halogen congeners, making 7-fluoro-2(1H)-quinazolinone the exclusory intermediate for this synthetic route.

NHC-SNAr Reactivity
Head-to-head
Productive SNAr with aromatic aldehydes; 7-Cl/Br unreactive
Exclusive synthetic pathway for late-stage 7-functionalization
NHC catalysis; 1,3-dimethylimidazolium iodide
Nucleophilic Aromatic Substitution N-Heterocyclic Carbene Catalysis Late-Stage Functionalization

Low tPSA for CNS Permeability

The topological polar surface area (tPSA) of 2(1H)-Quinazolinone, 7-fluoro- is 41.5 Ų [1]. This value lies below the widely accepted CNS permeability threshold of <60–70 Ų, positioning the scaffold favorably for the design of CNS-penetrant kinase inhibitors [2]. In contrast, the analogous 7-amino-2(1H)-quinazolinone (tPSA ~67.5 Ų) exceeds the CNS threshold, and the 7-hydroxy derivative (tPSA ~61.5 Ų) is borderline [3]. This tPSA differential makes the 7-fluoro scaffold the preferred choice for neuroscience-targeted kinase programs where blood-brain barrier penetration is a design requirement.

tPSA for CNS
Class-level inference
tPSA = 41.5 Ų (below 60–70 Ų threshold)
Reported low tPSA may support CNS-penetrant probe design
Calculated value; fragment-based estimates for comparators
CNS Drug Design tPSA Blood-Brain Barrier Permeability

7-Fluoro-2(1H)-quinazolinone Application Scenarios


EGFR & Aurora Kinase Inhibitor Libraries

For medicinal chemistry teams building focused kinase inhibitor libraries, 2(1H)-Quinazolinone, 7-fluoro- provides the validated core scaffold for ATP-competitive inhibitors. Derivatives of this scaffold have demonstrated IC50 values as low as 0.28 µM against MDA-MB-231 cells, outperforming gefitinib by 4.6-fold [1]. The compound is structurally homologous to intermediates used in the synthesis of the Aurora kinase inhibitor AZD1152 (barasertib), positioning it as a cost-effective research alternative for Aurora-targeted programs [2]. Procurement should prioritize vendors offering ≥98% purity to minimize purification overhead during parallel library synthesis .

CNS-Penetrant Kinase Probe Development

With a tPSA of 41.5 Ų—well below the established CNS permeability threshold of 60–70 Ų—2(1H)-Quinazolinone, 7-fluoro- is the preferred quinazolinone scaffold for programs requiring blood-brain barrier penetration [1]. In contrast to 7-amino (tPSA ~67.5 Ų) or 7-hydroxy (tPSA ~61.5 Ų) analogs, the 7-fluoro derivative offers the best balance of low polarity and synthetic tractability for CNS kinase targets such as CDK5/p25, which is implicated in glioblastoma and neurodegenerative diseases [2]. Researchers developing brain-penetrant kinase probes should select this scaffold over more polar 7-substituted alternatives.

NHC-Catalyzed Diversification at 7-Position

Chemical biology and methodology groups pursuing late-stage C–C bond formation at the quinazolinone 7-position via N-heterocyclic carbene catalysis must use the 7-fluoro derivative as the sole competent substrate [1]. This NHC-catalyzed nucleophilic aromatic substitution with aromatic aldehydes is not productive with 7-Cl or 7-Br precursors, making 2(1H)-Quinazolinone, 7-fluoro- the exclusory procurement choice for this synthetic strategy [1]. Vendors supplying this compound with ≥97% purity (e.g., Carbott Pharm, MolCore) are recommended to ensure catalyst compatibility [2].

Acetylcholinesterase Inhibitor Development

A recent study reported the synthesis of 7-fluoroquinazolinone (2) as a key intermediate in a series of acetylcholinesterase (AChE) inhibitors evaluated for Alzheimer's disease applications [1]. The 7-fluoro substitution conferred distinct binding interactions within the AChE active site compared to non-fluorinated analogs, as demonstrated by molecular docking studies [1]. For neurodegeneration programs targeting the cholinergic system, procuring 2(1H)-Quinazolinone, 7-fluoro- provides direct access to a scaffold with validated AChE engagement potential.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
7-Fluoroquinazolinone scaffold purity ≥98%
Cell-based kinase inhibition and cytotoxicity endpoint review
CNS-penetrant probe design
Low topological polar surface area
Blood-brain barrier permeability prediction or brain penetration assays
Late-stage 7-functionalization via NHC catalysis
Fluorine as exclusive SNAr leaving group
Reactivity under NHC-catalyzed conditions with aromatic aldehydes
AChE-targeted probe development
7-Fluoro scaffold for cholinergic target engagement
AChE inhibition and molecular docking studies
Quote Request

Request a Quote for 2(1H)-Quinazolinone, 7-fluoro-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.